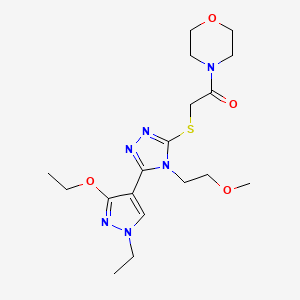
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is an intriguing compound from a chemical perspective. This compound belongs to a class of molecules characterized by the presence of both pyrazole and triazole rings, known for their versatile biological activities. The incorporation of the ethoxy and methoxyethyl groups enhances its solubility and reactivity, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves several steps:
Formation of the Pyrazole Ring: This begins with the reaction between hydrazine and ethyl acetoacetate under acidic conditions to form 1-ethyl-3-ethoxy-4-pyrazolecarboxylate.
Substitution with Triazole: The next step involves reacting the pyrazole compound with 3-mercapto-4-(2-methoxyethyl)-1,2,4-triazole under basic conditions to form the desired thioether linkage.
Morpholinoethyl Addition: Finally, the intermediate product is reacted with morpholinoethanone in the presence of an appropriate catalyst to yield the target compound.
Industrial Production Methods: While industrial production might follow the same basic route, the process is typically optimized for scale, yield, and cost-effectiveness. Automated flow reactors, high-throughput screening, and continuous production techniques may be employed to ensure consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Resulting in the cleavage of the thioether bond, potentially generating pyrazole or triazole derivatives.
Substitution: Particularly at the ethoxy or methoxyethyl positions, leading to a wide range of modified structures.
Common Reagents and Conditions:
Oxidation: Typically performed using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: May involve catalysts like Raney nickel or palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Often utilizes nucleophiles like amines or alcohols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products: The major products of these reactions depend on the specific conditions but generally include modified triazole and pyrazole derivatives, which retain the core structure while adding new functionalities.
Scientific Research Applications
In Chemistry:
Used as a building block for synthesizing more complex molecules.
Acts as a ligand in coordination chemistry due to its triazole and pyrazole rings.
In Biology:
Potential use as an antifungal or antibacterial agent, leveraging the bioactive properties of pyrazole and triazole rings.
In Medicine:
Investigation into its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer activities.
In Industry:
Utilized in the synthesis of agrochemicals and pharmaceuticals, taking advantage of its reactive functional groups.
Mechanism of Action
The specific mechanism by which 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone exerts its effects can vary depending on its application. Generally, its bioactivity is often attributed to its ability to interact with key enzymes or receptors within biological systems. The triazole and pyrazole rings facilitate binding to metal ions or proteins, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
2-((5-(3-ethoxy-1H-pyrazol-4-yl)-4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-piperidinone.
2-((5-(3-methoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone.
Unique Aspects:
The specific combination of ethoxy, methoxyethyl, and morpholino groups in 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone confers unique solubility, reactivity, and bioavailability properties.
The presence of the morpholino group particularly enhances its interaction with biological targets, making it distinct from compounds lacking this feature.
Hope this covers all you wanted!
Properties
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O4S/c1-4-23-12-14(17(21-23)28-5-2)16-19-20-18(24(16)8-9-26-3)29-13-15(25)22-6-10-27-11-7-22/h12H,4-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKLWABNYXEJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CCOC)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














